(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
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Overview
Description
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate is a chiral compound with the molecular formula C7H11NO2 It is known for its unique structural features, which include a cyclopentene ring with an amino group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which undergo amination and esterification reactions to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient production. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of halogenated cyclopentene derivatives.
Scientific Research Applications
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in covalent bonding with active sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
- (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
- cis-4-amino-2-cyclopentene-1-carboxylic acid methyl ester hydrochloride
- (1R,3S)-methyl-1-aminocyclopent-4-ene-3-carboxylate
Comparison: Compared to its analogs, this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. The presence of both an amino group and a carboxylate ester group allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVYHALMQXHQSG-RITPCOANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431900 |
Source
|
Record name | (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138923-03-2 |
Source
|
Record name | (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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